4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone, also known by its chemical formula C₁₀H₉F₃O₂ , is a synthetic organic compound. It falls under the class of aromatic ketones and is characterized by its trifluoromethyl group (CF₃) attached to the phenyl ring. The compound exhibits a pale yellow appearance and is typically handled as a solid powder. Its molecular weight is approximately 204.15 g/mol .
Synthesis Analysis
Chemical Reactions Analysis
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone can participate in various chemical reactions, including condensation reactions, nucleophilic substitutions, and reductions. For instance, it undergoes condensation with biphenyl, terphenyl, and other aromatic compounds to form new 3F polymers . Further studies are needed to explore its reactivity in different contexts.
Scientific Research Applications
Structural and Chemical Properties
Research on o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone, highlights the significance of weak intermolecular interactions such as hydrogen bonds, C–H⋯π, and π⋯π interactions in determining the crystal packing and molecular geometry. These studies emphasize the role of such interactions in forming supramolecular assemblies, which could have implications for the design of molecular materials and understanding the solid-state properties of similar compounds like 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (Basab Chattopadhyay et al., 2012).
Synthetic Applications
The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones demonstrates the versatility of acetophenone derivatives in organic synthesis. These compounds are synthesized from 2-hydroxyacetophenone hydrazones, indicating the potential of this compound in generating novel organic compounds through cyclization and other chemical reactions (H. Alkhathlan, 2003).
Modification of Phenolic Hydroxyl Groups
Studies on the removal of phenolic hydroxyl groups in lignin model compounds, including 4-hydroxy-3-methoxyacetophenone, reveal the impact of such modifications on photostability. This suggests potential applications of this compound in materials science, particularly in developing photostable materials through chemical modification (T. Hu et al., 2000).
Photopolymerization Applications
Research into nitroxide-mediated photopolymerization introduces compounds with chromophore groups linked to the aminoxyl function, suggesting that acetophenone derivatives, by virtue of their structural flexibility and electronic properties, could be explored for use in photoinitiated polymerization processes. This opens up possibilities for using this compound in developing new photopolymerization initiators (Y. Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
This compound is a derivative of acetophenone , which is known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is not well-documented. As a derivative of acetophenone, it may share some of the parent compound’s interactions. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . .
Biochemical Pathways
It is known that trifluoroacetophenone can undergo condensation with various compounds to form new aromatic 3F polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties . .
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDIOQETYWJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505331 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-11-6 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75822-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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